2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[2-oxo-2-(thiomorpholin-4-yl)ethoxy]-4H-pyran-4-one
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Overview
Description
2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[2-oxo-2-(thiomorpholin-4-yl)ethoxy]-4H-pyran-4-one is a complex organic compound that features a piperazine ring, a pyranone core, and a thiomorpholine moiety
Preparation Methods
The synthesis of 2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[2-oxo-2-(thiomorpholin-4-yl)ethoxy]-4H-pyran-4-one typically involves multiple stepsCommon reagents used in these reactions include p-toluene sulfonic acid, xylene, and various chlorinated solvents . Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The pyranone core can be reduced to form dihydropyran derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[2-oxo-2-(thiomorpholin-4-yl)ethoxy]-4H-pyran-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic effects, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[2-oxo-2-(thiomorpholin-4-yl)ethoxy]-4H-pyran-4-one involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the pyranone core may inhibit certain enzymes. The thiomorpholine moiety can enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar compounds include:
2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-[2-oxo-2-(thiomorpholin-4-yl)ethoxy]-4H-pyran-4-one: Differing only in the position of the methoxy group on the phenyl ring.
2-{[4-(4-bromophenyl)piperazin-1-yl]methyl}-5-[2-oxo-2-(thiomorpholin-4-yl)ethoxy]-4H-pyran-4-one: Featuring a bromine atom instead of a methoxy group. The uniqueness of 2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[2-oxo-2-(thiomorpholin-4-yl)ethoxy]-4H-pyran-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H29N3O5S |
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Molecular Weight |
459.6 g/mol |
IUPAC Name |
2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5-(2-oxo-2-thiomorpholin-4-ylethoxy)pyran-4-one |
InChI |
InChI=1S/C23H29N3O5S/c1-29-19-4-2-18(3-5-19)25-8-6-24(7-9-25)15-20-14-21(27)22(16-30-20)31-17-23(28)26-10-12-32-13-11-26/h2-5,14,16H,6-13,15,17H2,1H3 |
InChI Key |
VNZMJGXZXAMGPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC(=O)N4CCSCC4 |
Origin of Product |
United States |
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